サブスタンスPオクタペプチド

説明

Substance P octapeptide, also known as Substance P octapeptide, is a useful research compound. Its molecular formula is C46H67N11O10S and its molecular weight is 966.2 g/mol. The purity is usually 95%.

The exact mass of the compound Substance P octapeptide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Intercellular Signaling Peptides and Proteins - Kinins - Tachykinins - Substance P - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Substance P octapeptide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Substance P octapeptide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

骨と軟骨の代謝活性の調節

サブスタンスP(SP)は、感覚神経終末から放出される神経ペプチドであり、神経線維に広く存在しています。 受容体に結合することで骨や関連組織に作用し、骨代謝、軟骨代謝、骨折治癒を調節します . SPは、免疫系と神経系の両方で認識されるシグナル伝達物質として注目を集めています .

免疫応答における役割

サブスタンスPは、神経と免疫細胞の間の相互作用を仲介し、神経由来のサブスタンスPは免疫細胞の増殖速度とサイトカイン産生を調節します . 興味深いことに、一部の免疫細胞はサブスタンスPを分泌することも発見されており、これはサブスタンスPが免疫応答において不可欠な役割を果たしていることを示唆しています .

ソマトスタチン、インスリン、グルカゴンの放出への影響

0.2〜5.0 nMの範囲の濃度のサブスタンスPは、用量依存的にソマトスタチン、インスリン、グルカゴンの分泌を刺激しました . ただし、サブスタンスPによって誘発される応答は、支配的なグルコースレベルによって修正されました。高グルコース濃度(8.3 mM)では、低グルコース濃度(2.8 mM)よりも高いソマトスタチンとインスリンの応答と、低いグルカゴンの応答が得られました .

作用機序

Target of Action

Substance P is primarily secreted by neurons and is involved in many biological processes, including nociception and inflammation . It mediates interactions between neurons and immune cells, modulating immune cell proliferation rates and cytokine production . It is also found to be secreted by some immune cells, hinting at an integral role of Substance P in the immune response .

Mode of Action

Substance P acts as a neurotransmitter and a neuromodulator . It brings about its actions mainly by activating three primary types of receptors, NIK-I, NK-2, and NK-3 . These receptors have been molecularly characterized by cDNA cloning and functional expression, and all are members of the superfamily of receptors coupled to G-regulatory proteins .

Biochemical Pathways

Substance P is involved in a wide variety of physiological and pathophysiological functions, activating a multitude of signaling pathways . It plays important functional roles in immunity, including mobilization, proliferation, and modulation of the activity of immune cells .

Pharmacokinetics

It is known that neuropeptides like substance p are typically absorbed poorly from the gut and are often administered parenterally .

Result of Action

Substance P has excitatory effects on central and peripheral neurons, and it also elicits a variety of biological responses in non-neuronal tissue . These biological responses include stimulation of smooth muscle contraction, exocrine and endocrine gland secretion, and plasma extravasation, as well as being involved in the regulation of immune and inflammatory responses .

Action Environment

The action of Substance P can be influenced by various environmental factors. For instance, the responses evoked by Substance P can be modified by the prevailing glucose level . Higher somatostatin and insulin and lower glucagon responses were obtained at the high glucose concentration of 8.3 mM rather than at the low glucose concentration of 2.8 mM .

生化学分析

Biochemical Properties

Substance P octapeptide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the neurokinin 1 receptor, a G protein-coupled receptor, to exert its effects. This interaction leads to the activation of intracellular signaling pathways, including the phospholipase C pathway, which results in the production of inositol trisphosphate and diacylglycerol. These molecules further activate protein kinase C, leading to various cellular responses. Substance P octapeptide also interacts with other neurokinin receptors, such as neurokinin 2 and neurokinin 3 receptors, albeit with lower affinity .

Cellular Effects

Substance P octapeptide influences various types of cells and cellular processes. It is known to modulate the function of immune cells, such as macrophages, dendritic cells, and T cells, by promoting the release of pro-inflammatory cytokines. In neurons, Substance P octapeptide enhances the release of other neurotransmitters, such as glutamate, and modulates synaptic transmission. It also affects cell signaling pathways, including the mitogen-activated protein kinase pathway, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Substance P octapeptide involves its binding to the neurokinin 1 receptor, which triggers a cascade of intracellular events. Upon binding, the receptor undergoes a conformational change, activating the associated G protein. This activation leads to the stimulation of phospholipase C, resulting in the production of inositol trisphosphate and diacylglycerol. These molecules, in turn, activate protein kinase C, which phosphorylates various target proteins, leading to changes in cellular function. Additionally, Substance P octapeptide can modulate gene expression by activating transcription factors, such as nuclear factor-kappa B .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Substance P octapeptide can change over time. The stability and degradation of the peptide are influenced by various factors, including temperature, pH, and the presence of proteolytic enzymes. In vitro studies have shown that Substance P octapeptide can be rapidly degraded by enzymes such as neutral endopeptidase and angiotensin-converting enzyme. Long-term exposure to Substance P octapeptide can lead to desensitization of the neurokinin 1 receptor, reducing its responsiveness to subsequent stimulation .

Dosage Effects in Animal Models

The effects of Substance P octapeptide vary with different dosages in animal models. Low doses of the peptide can enhance pain perception and promote inflammation, while higher doses can lead to desensitization of the neurokinin 1 receptor and reduced responsiveness. In some cases, high doses of Substance P octapeptide have been associated with toxic or adverse effects, such as neurotoxicity and disruption of the blood-brain barrier .

Metabolic Pathways

Substance P octapeptide is involved in various metabolic pathways, including those related to pain perception and inflammation. It interacts with enzymes such as neutral endopeptidase and angiotensin-converting enzyme, which degrade the peptide and regulate its activity. The metabolic pathways of Substance P octapeptide also involve the production of secondary messengers, such as inositol trisphosphate and diacylglycerol, which mediate its effects on cellular function .

Transport and Distribution

Substance P octapeptide is transported and distributed within cells and tissues through various mechanisms. It is released from the terminals of sensory neurons and binds to neurokinin receptors on target cells. The peptide can also be transported across the blood-brain barrier, allowing it to exert its effects on both central and peripheral tissues. Binding proteins and transporters, such as the neurokinin 1 receptor, play a crucial role in the localization and accumulation of Substance P octapeptide .

Subcellular Localization

The subcellular localization of Substance P octapeptide is primarily within the synaptic vesicles of sensory neurons. Upon stimulation, the peptide is released into the synaptic cleft, where it binds to neurokinin receptors on the postsynaptic membrane. Substance P octapeptide can also be found in other cellular compartments, such as the cytoplasm and nucleus, where it may influence gene expression and other cellular processes. Targeting signals and post-translational modifications, such as phosphorylation, play a role in directing Substance P octapeptide to specific compartments or organelles .

特性

IUPAC Name |

(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H67N11O10S/c1-27(2)23-34(45(66)53-30(40(49)61)20-22-68-3)52-39(60)26-51-41(62)35(24-28-11-6-4-7-12-28)56-46(67)36(25-29-13-8-5-9-14-29)57-44(65)33(17-19-38(48)59)55-43(64)32(16-18-37(47)58)54-42(63)31-15-10-21-50-31/h4-9,11-14,27,30-36,50H,10,15-26H2,1-3H3,(H2,47,58)(H2,48,59)(H2,49,61)(H,51,62)(H,52,60)(H,53,66)(H,54,63)(H,55,64)(H,56,67)(H,57,65)/t30-,31?,32-,33-,34?,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTHVTVZLLFSPI-YJPQGOKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C3CCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H67N11O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

966.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53749-60-3 | |

| Record name | Substance P (4-11) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053749603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

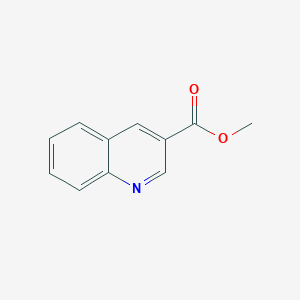

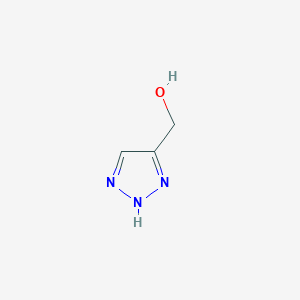

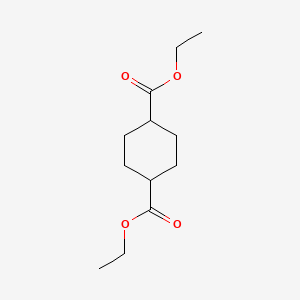

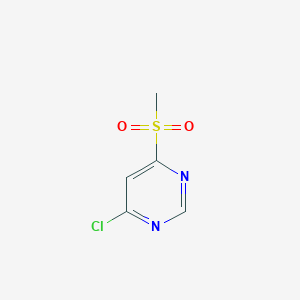

Feasible Synthetic Routes

Q1: How does Substance P octapeptide interact with calmodulin compared to Substance P?

A1: While the full Substance P molecule exhibits minimal binding to calmodulin , research on the binding affinity of Substance P octapeptide to calmodulin is limited within the provided papers. Further research is needed to determine if the octapeptide fragment shares this characteristic with the full Substance P molecule.

Q2: What structural modifications have been explored for Substance P octapeptide and how do they affect its activity?

A2: Researchers have substituted phenylalanine residues within Substance P octapeptide with the bulky, hydrophobic amino acid carboranylalanine (Car) . Replacing phenylalanine in positions 7 and 8 significantly diminished the peptide's biological activity , highlighting the importance of these residues for receptor binding and downstream effects.

Q3: What is the significance of using carboranylalanine in Substance P octapeptide analogs?

A3: Carboranylalanine, a boron-containing amino acid, serves as a phenylalanine substitute in peptide analogs. Its incorporation increases both the size and hydrophobicity of the modified residues , potentially impacting peptide conformation, receptor binding, and biological activity. This approach helps researchers understand the structure-activity relationship of peptides like Substance P octapeptide.

Q4: Are there computational chemistry approaches that can be used to study Substance P octapeptide?

A4: While the provided research articles do not explicitly discuss computational studies on Substance P octapeptide, such techniques are valuable for understanding peptide structure and function. Molecular modeling and QSAR studies could offer insights into its interactions with receptors and the impact of structural modifications on its activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B1295707.png)

![Ethyl [(4-Chlorophenyl)thio]acetate](/img/structure/B1295721.png)